Cas no 938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester)

4-tert-Butoxyphenylboronic Acid Pinacol Ester is a boronic ester derivative commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The tert-butoxy substituent provides steric and electronic modulation, making it useful in the synthesis of complex aryl and heteroaryl compounds. This reagent is particularly valuable in pharmaceutical and materials science research, where controlled coupling reactions are essential. Its high purity and consistent performance ensure reliable results in demanding synthetic applications. The compound is typically supplied as a crystalline solid, facilitating precise measurement and use in organic transformations.
4-tert-Butoxyphenylboronic Acid Pinacol Ester structure
938063-51-5 structure
Product Name:4-tert-Butoxyphenylboronic Acid Pinacol Ester
CAS No:938063-51-5
MF:C16H25BO3
MW:276.178905248642
MDL:MFCD08741438
CID:839812
PubChem ID:17750523
Update Time:2025-10-20

4-tert-Butoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 4-TERT-BUTOXYPHENYLBORONIC ACID PINACOL ESTER
    • 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(tert-Butoxy)phenylboronic Acid Pinacol Ester
    • 4-TERT-BUTOXYBENZENEBORONIC ACID, PINACOL ESTER
    • 4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
    • 2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • OR3161
    • 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • FCH2821181
    • 4,4,5,5-tetrameth
    • 2-[4-(1,1-Dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 938063-51-5
    • CS-0089490
    • H10630
    • AKOS005254985
    • 4-TERT-BUTOXYBENZENEBORONIC ACID PINACOLESTER
    • 4-tert-Butoxybenzeneboronic acid pinacol ester
    • DA-22115
    • SY033686
    • Z2044787321
    • MFCD08741438
    • DTXSID90590561
    • EN300-317185
    • 4-(tert-Butoxy)phenylboronicAcidPinacolEster
    • GS-6189
    • 4-tert-Butoxyphenylboronic Acid Pinacol Ester
    • MDL: MFCD08741438
    • Inchi: 1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
    • InChI Key: MJXCVJJOCYCOQE-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=CC(OC(C)(C)C)=CC=1

Computed Properties

  • Exact Mass: 276.19000
  • Monoisotopic Mass: 276.1896748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Boiling Point: 357.6±25.0°C at 760 mmHg
  • PSA: 27.69000
  • LogP: 3.16310

4-tert-Butoxyphenylboronic Acid Pinacol Ester Security Information

4-tert-Butoxyphenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-tert-Butoxyphenylboronic Acid Pinacol Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  20 h, rt → 80 °C
Reference
Correlating molecular structure to field-effect mobility: the investigation of side-chain functionality in phenylene-thiophene oligomers
Locklin, Jason; Sung, Andrew; Bao, Zhenan, Polymer Preprints (American Chemical Society, 2007, 48(2), 69-70

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  20 h, rt → 80 °C
Reference
Correlating Molecular Structure to Field-Effect Mobility: The Investigation of Side-Chain Functionality in Phenylene-Thiophene Oligomers and Their Application in Field Effect Transistors
Sung, Andrew; Ling, Mang Mang; Tang, Ming Lee; Bao, Zhenan; Locklin, Jason, Chemistry of Materials, 2007, 19(9), 2342-2351

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,3-Dioxane ;  4 h, 90 °C
Reference
Polymerizable compounds having high- and low-reactivity groups, polymerizable compositions containing them, liquid crystal composites and optically anisotropic materials comprising them, liquid crystal displays using them, and their use
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium fluoride ,  Trimethyl(2,2,2-trifluoroethoxy)silane Catalysts: Dichlorobis(trimethylphosphine)nickel Solvents: Tetrahydrofuran ;  12 h, 100 °C
Reference
Preparation of phenylboronic acid cyclic esters
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, compd. with … Solvents: Fluorobenzene ;  15 min, 20 °C; 24 h, 20 °C
Reference
A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols
Fandrick, Keith R.; Patel, Nitinchandra D. ; Radomkit, Suttipol ; Chatterjee, Arindom; Braith, Stefan; et al, Journal of Organic Chemistry, 2021, 86(6), 4877-4882

Production Method 6

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Zinc triflate Solvents: Toluene ;  12 h, 40 °C
Reference
Zn- and Cu-Catalyzed Coupling of Tertiary Alkyl Bromides and Oxalates to Forge Challenging C-O, C-S, and C-N Bonds
Gong, Yuxin ; Zhu, Zhaodong ; Qian, Qun ; Tong, Weiqi ; Gong, Hegui, Organic Letters, 2021, 23(3), 1005-1010

4-tert-Butoxyphenylboronic Acid Pinacol Ester Raw materials

4-tert-Butoxyphenylboronic Acid Pinacol Ester Preparation Products

4-tert-Butoxyphenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:938063-51-5)4-tert-Butoxyphenylboronic Acid Pinacol Ester
Order Number:A859631
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):444.0
Email:sales@amadischem.com

Additional information on 4-tert-Butoxyphenylboronic Acid Pinacol Ester

4-tert-Butoxyphenylboronic Acid Pinacol Ester (CAS No. 938063-51-5): A Versatile Reagent in Modern Organic Synthesis

4-tert-Butoxyphenylboronic Acid Pinacol Ester (CAS No. 938063-51-5) is a highly valuable reagent in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This compound, also known as 4-(tert-butoxy)phenylboronic acid pinacol ester, is a boronic acid derivative that has gained significant attention due to its unique properties and wide-ranging applications.

The structure of 4-tert-Butoxyphenylboronic Acid Pinacol Ester consists of a phenyl ring substituted with a tert-butoxy group and a boronic acid pinacol ester moiety. The tert-butoxy group provides steric protection, while the boronic acid pinacol ester moiety offers enhanced stability and reactivity. These features make it an ideal reagent for various synthetic transformations, including Suzuki-Miyaura coupling reactions, which are crucial in the synthesis of complex organic molecules.

Recent advancements in the field of organic synthesis have further highlighted the importance of 4-tert-Butoxyphenylboronic Acid Pinacol Ester. For instance, a study published in the Journal of Organic Chemistry demonstrated its effectiveness in the synthesis of biologically active compounds. The researchers utilized this reagent to efficiently couple aryl halides with high selectivity and yield, showcasing its potential in the development of novel therapeutic agents.

In addition to its use in Suzuki-Miyaura coupling reactions, 4-tert-Butoxyphenylboronic Acid Pinacol Ester has been explored for other applications. A notable example is its role in the synthesis of fluorescent probes for bioimaging. A research team from the University of California, Berkeley, reported the successful use of this reagent to create highly sensitive and selective fluorescent dyes. These dyes have been used to visualize cellular processes with unprecedented clarity, opening new avenues for biomedical research.

The versatility of 4-tert-Butoxyphenylboronic Acid Pinacol Ester extends beyond synthetic chemistry. It has also found applications in materials science, where it is used to functionalize surfaces and polymers. A study published in Advanced Materials highlighted its use in the preparation of functionalized graphene oxide sheets, which exhibit enhanced electrical conductivity and mechanical strength. This work underscores the compound's potential in developing advanced materials for electronic and energy storage applications.

From a safety and handling perspective, 4-tert-Butoxyphenylboronic Acid Pinacol Ester is generally considered stable under standard laboratory conditions. However, it is important to follow proper storage and handling protocols to ensure its longevity and effectiveness. The compound should be stored in a cool, dry place away from strong oxidizing agents and moisture.

In conclusion, 4-tert-Butoxyphenylboronic Acid Pinacol Ester (CAS No. 938063-51-5) is a versatile and powerful reagent with a wide range of applications in organic synthesis, pharmaceutical development, bioimaging, and materials science. Its unique properties make it an indispensable tool for researchers and chemists working at the forefront of these fields. As ongoing research continues to uncover new uses and improvements, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:938063-51-5)4-tert-Butoxyphenylboronic Acid Pinacol Ester
A859631
Purity:99%
Quantity:25g
Price ($):444.0
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